molecular formula C14H8ClF3N2O3 B5824025 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5824025
M. Wt: 344.67 g/mol
InChI Key: SFJFXIOPXAMPRV-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. Due to its inhibitory effect on PARP, the compound has gained significant attention in the field of cancer research, as it has shown promising results in the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of PARP, an enzyme that plays a crucial role in DNA repair. PARP inhibitors, such as 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, prevent the repair of damaged DNA, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. Additionally, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potent inhibitory effect on PARP. This makes it an effective tool for studying the role of PARP in DNA repair and cancer cell survival. However, one limitation of using the compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One potential direction is the development of more potent and selective PARP inhibitors, which could lead to more effective cancer treatments. Additionally, further research is needed to understand the potential side effects and toxicity of the compound, which could help to optimize its use in clinical settings. Finally, the compound could be studied in combination with other cancer treatments, such as immunotherapy, to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved by using a multi-step process. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. The second step involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3-(trifluoromethyl)aniline to form 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors, such as 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. The compound works by inhibiting the repair of damaged DNA, which leads to the death of cancer cells.

properties

IUPAC Name

2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-12-5-4-10(20(22)23)7-11(12)13(21)19-9-3-1-2-8(6-9)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFXIOPXAMPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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